6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Overview
Description
6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines elements of piperazine, benzothiophene, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Construction of the benzothiophene core: This involves cyclization reactions using sulfur-containing reagents and aromatic precursors.
Assembly of the pyrimidine ring: This step often involves condensation reactions between amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran
- 5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1
Uniqueness
6-Methyl-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combination of structural elements from piperazine, benzothiophene, and pyrimidine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-methyl-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4S/c1-13(2)11-22-6-8-23(9-7-22)18-17-15-10-14(3)4-5-16(15)24-19(17)21-12-20-18/h12,14H,1,4-11H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPPMLWGUFTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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